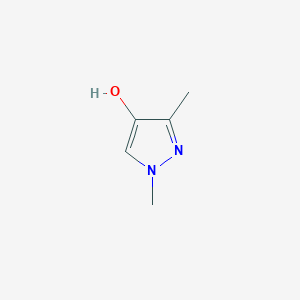
5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
Imidazole derivatives show a wide range of biological activities and have become an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The structure of “this compound” would include this imidazole ring along with additional functional groups.Chemical Reactions Analysis
Imidazole-containing compounds are key components to functional molecules used in a variety of applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on compounds similar to 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine often focuses on their pharmacokinetics and metabolism within the human body. For instance, the metabolism and disposition of BMS-690514, an inhibitor targeting multiple receptors, was investigated to understand its absorption, metabolic pathways, and excretion. Such studies are crucial for developing new therapeutic agents, as they provide detailed insights into how drugs are processed in the body, ensuring efficacy and safety (Christopher et al., 2010).
Neuropharmacology
Compounds with structures similar to this compound are also studied for their potential effects on the central nervous system (CNS). For example, the behavioral and physiological responses to m-chlorophenyl-piperazine (mCPP) in schizophrenia and normal controls were explored, demonstrating the diverse effects of serotonergic agents on human behavior and physiology. Such research helps in understanding the neurobiological underpinnings of psychiatric disorders and developing targeted treatments (Koreen et al., 1995).
Toxicology and Safety
Understanding the toxicological profile of chemical compounds is essential for their safe application in scientific research and therapeutic use. Studies on the toxicity of related compounds, such as imidacloprid, provide valuable data on their safety profiles. These investigations include acute toxicity assessments and the evaluation of potential adverse effects following exposure, contributing to the development of safer chemical agents for various applications (Shadnia & Moghaddam, 2008).
Antipsychotic Potential
Research into compounds like ST2472 explores their antipsychotic potential by assessing effects on prepulse inhibition (PPI), a measure of sensorimotor gating. These studies aim to identify new therapeutic options for psychiatric disorders, such as schizophrenia, by evaluating how these compounds can modulate neurotransmitter systems to achieve desired antipsychotic effects (Lombardo, Stasi, & Borsini, 2009).
Orientations Futures
The future directions for “5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis and potential applications. As imidazole has become an important synthon in the development of new drugs , there could be potential for “this compound” in pharmaceutical applications.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The broad range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other functional groups and the specific conditions of their application .
Propriétés
IUPAC Name |
5-chloro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEUHMFGDZYUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)

![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)



![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)
![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)